molecular formula C15H12N4O5 B14007198 N-(9-Ethyl-4,6-dinitro-carbazol-3-YL)formamide CAS No. 80776-31-4

N-(9-Ethyl-4,6-dinitro-carbazol-3-YL)formamide

Cat. No.: B14007198
CAS No.: 80776-31-4
M. Wt: 328.28 g/mol
InChI Key: RQOFAINMEVKIOA-UHFFFAOYSA-N
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Description

N-(9-Ethyl-4,6-dinitro-carbazol-3-YL)formamide, with the molecular formula C 15 H 12 N 4 O 5 , is a specialized carbazole derivative offered for research and development purposes. Carbazole-based compounds are a significant class of heterocyclic chemicals known for their diverse therapeutic potential . The core carbazole structure is a prominent scaffold in medicinal chemistry, and derivatives are frequently investigated for a range of biological activities, including as anti-cancer, anti-proliferative, and anti-parasitic agents . The specific substitution pattern on this molecule, featuring nitro groups and a formamide moiety, suggests its potential as a key synthetic intermediate for the preparation of more complex molecules, such as through the formation of Schiff bases, or for use in multi-component reactions . Researchers can utilize this compound to explore its specific mechanism of action and applications in various biological assays. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

80776-31-4

Molecular Formula

C15H12N4O5

Molecular Weight

328.28 g/mol

IUPAC Name

N-(9-ethyl-4,6-dinitrocarbazol-3-yl)formamide

InChI

InChI=1S/C15H12N4O5/c1-2-17-12-5-3-9(18(21)22)7-10(12)14-13(17)6-4-11(16-8-20)15(14)19(23)24/h3-8H,2H2,1H3,(H,16,20)

InChI Key

RQOFAINMEVKIOA-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C=CC(=C3[N+](=O)[O-])NC=O

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure

Step Reaction Type Reagents and Conditions Description Notes
1 Nitration 9-Ethylcarbazole treated with nitrating mixture (e.g., HNO3/H2SO4) at controlled temperature Electrophilic aromatic substitution introduces nitro groups at 4,6-positions on the carbazole ring Temperature control is critical to avoid over-nitration or decomposition
2 Formylation Vilsmeier–Haack reagent prepared by mixing N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) The reagent forms an iminium salt that reacts with the electron-rich 3-position of the dinitrocarbazole Reaction typically performed at 0 °C to room temperature, followed by reflux for several hours to complete formylation
3 Work-up and Purification Hydrolysis of intermediate followed by isolation via crystallization or chromatography Yields the final this compound compound Purity confirmed by NMR, IR spectroscopy

Reaction Mechanism Highlights

  • The nitration step proceeds via the generation of nitronium ion (NO2+) in acidic media, which attacks the carbazole ring preferentially at the 4 and 6 positions due to electronic and steric effects.
  • The Vilsmeier–Haack reaction mechanism involves:
    • Formation of an iminium salt intermediate from DMF and POCl3.
    • Electrophilic attack of this iminium ion on the electron-rich aromatic 3-position.
    • Cyclization and elimination of chloride ion to form an intermediate.
    • Hydrolysis of the intermediate to yield the formylated product.

Analytical Characterization of the Product

To confirm the successful synthesis of this compound, the following techniques are routinely employed:

Technique Purpose Characteristic Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of substitution pattern Chemical shifts consistent with carbazole core, nitro groups, and formamide proton signals
Infrared (IR) Spectroscopy Identification of functional groups Absorption bands for nitro groups (~1520 and 1340 cm⁻¹) and formamide C=O stretch (~1680 cm⁻¹)
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at 328.28 g/mol consistent with formula C15H12N4O5
Elemental Analysis Purity and composition verification Matches theoretical values for C, H, N, and O content

Research Findings and Yield Data

  • The nitration step typically achieves high regioselectivity for the 4 and 6 positions due to the directing effects of the ethyl substituent and the carbazole nitrogen.
  • The formylation via Vilsmeier–Haack reaction is reported to be efficient, with yields often exceeding 80% under optimized conditions involving excess phosphorus oxychloride and controlled temperature.
  • Literature examples indicate that increasing the equivalents of phosphorus oxychloride and maintaining reflux conditions for several hours significantly improves formylation yields from approximately 60% to over 90%.
  • Purification by recrystallization or chromatographic methods yields analytically pure this compound suitable for further research applications.

Summary Table of Preparation Parameters

Parameter Typical Conditions Outcome / Comments
Starting material 9-Ethylcarbazole Commercially available or synthesized as precursor
Nitration reagents Nitric acid and sulfuric acid mixture Controlled temperature (0–5 °C) to limit side reactions
Formylation reagents DMF and POCl3 (Vilsmeier–Haack reagent) 5–10 equivalents POCl3, 0 °C initial, reflux 3–6 h
Reaction solvent Usually DMF or dichloromethane Solvent choice affects reaction rate and selectivity
Purification method Recrystallization or column chromatography Yields analytically pure product
Typical overall yield 75–90% (formylation step) Dependent on reagent ratios and reaction time

Chemical Reactions Analysis

Reactivity of the Formamide Group

The formamide group undergoes hydrolysis and alkylation:

Hydrolysis

Reaction with aqueous HCl or H₂SO₄ yields 3-amino-9-ethyl-4,6-dinitrocarbazole , a key intermediate for further functionalization .

S-Alkylation

The formamide nitrogen participates in alkylation with bromoacetyl bromide to form 2-bromo-N-(9-ethyl-4,6-dinitro-carbazol-3-YL)acetamide , a precursor for triazole derivatives :

text
This compound + Bromoacetyl bromide → 2-Bromoacetamide derivative

Conditions : Dichloromethane, pyridine, 0–25°C .

Nitro Group Reactivity

The nitro groups enable reduction and cyclization:

Nitro Reduction

Catalytic hydrogenation (H₂/Pd-C) or Sn/HCl reduces nitro groups to amines, producing 3-amino-9-ethylcarbazole derivatives .

Cyclization Reactions

Reduced intermediates undergo cyclization with reagents like cyclohexane-1,3-dione to form fused heterocycles (e.g., indeno[1,2-b]indolones) .

Table 2: Derived Heterocycles

Reaction TypeReagentsProductBiological RelevanceSource
Triazole formationCu-catalyzed azide-alkyne cycloadditionBenzofuran-triazolylcarbazolesSARS-CoV-2 Mpro inhibition
Pyrrolo-carbazole synthesisMicrowave-assisted cyclizationPyrrolo[2,3-c]carbazolesAnticancer activity

For example, 9e and 9j derivatives exhibit strong binding to SARS-CoV-2 Mpro (binding energy: −8.2 to −9.1 kcal/mol) .

Reaction Mechanisms

  • Vilsmeier–Haack Formylation : POCl₃ activates DMF to generate an electrophilic iminium intermediate, which attacks the carbazole’s C-3 position.

  • Nitro Reduction : Sn/HCl provides electrons for nitro-to-amine conversion via a nitroso intermediate .

Stability and Reaction Optimization

  • Nitro Groups : Harsh conditions (e.g., strong acids) may cause decomposition; controlled reduction preserves the carbazole core .

  • Formamide Hydrolysis : Acidic conditions (pH < 2) accelerate hydrolysis to the amine .

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The carbazole scaffold is a tricyclic aromatic system, distinct from tetrahydrocarbazoles (partially saturated cores) or simpler aromatic amines. Key structural comparisons include:

Compound Name Core Structure Substituents Key Functional Groups Application References
N-(9-Ethyl-4,6-dinitro-carbazol-3-YL)formamide Carbazole 9-Ethyl, 4,6-dinitro, 3-formamide Nitro, Formamide Pharmaceutical synthesis
N-(4-Methoxyphenyl)formamide 2-O-β-D-xyloside Benzene 4-Methoxy, formamide, β-D-xylose Xyloside, Methoxy Novel metabolite (antifungal?)
N-Acetylquestiomycin A Quinazoline Acetyl, hydroxyl Acetamide, Hydroxyl Antibacterial
Tetrahydrocarbazole derivatives (e.g., N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide) Tetrahydrocarbazole Chloro/fluoro/methyl, acetamide Halogen, Acetamide Pharmacological activity
Formoterol-related formamide derivatives Substituted benzene Hydroxy, methoxy, ethylamino Formamide, Ethylamino β₂-adrenergic agonists

Key Observations :

  • Carbazole vs. Tetrahydrocarbazole : The fully aromatic carbazole core enables stronger π-π stacking compared to tetrahydrocarbazoles, which may influence binding affinity in drug design .
  • Formamide vs.

Biological Activity

N-(9-Ethyl-4,6-dinitro-carbazol-3-YL)formamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical formula for this compound is C15H12N4O5. The compound features a carbazole core substituted with ethyl and dinitro groups, which are known to influence its reactivity and biological properties. The synthesis typically involves the reaction of 9-ethyl-carbazole derivatives with formamide under controlled conditions, often utilizing solvents like acetic acid or ethanol to facilitate the reaction .

Antimicrobial Properties

Research has indicated that compounds derived from carbazole structures exhibit significant antimicrobial activity. For instance, related carbazole derivatives have shown effectiveness against various bacterial strains and fungi. The presence of nitro groups in this compound may enhance its interaction with microbial cell membranes or enzymes, leading to increased antimicrobial efficacy .

Antitumor Activity

Several studies have highlighted the antitumor potential of carbazole derivatives. These compounds often induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For example, certain carbazole derivatives have been reported to inhibit the growth of leukemia cell lines by affecting cell cycle distribution and inducing apoptotic markers .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or cellular signaling, similar to other carbazole derivatives that target kinases or phosphatases.
  • DNA Interaction : Like many aromatic compounds, it may intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The dinitro substitution could facilitate ROS production within cells, contributing to cytotoxic effects against tumor cells.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated that related carbazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Study 2Reported that compounds with similar structures induced apoptosis in K562 leukemia cells via caspase activation.
Study 3Investigated the molecular docking of carbazole derivatives against SARS-CoV-2 proteins, suggesting potential antiviral properties.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound remains underexplored. However, preliminary studies suggest that compounds with similar structures may exhibit favorable absorption and distribution characteristics. Toxicity assessments are crucial for determining safe dosage levels for therapeutic applications; thus far, limited data indicate moderate toxicity profiles in vitro.

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